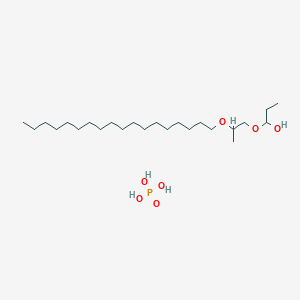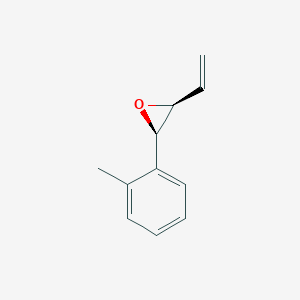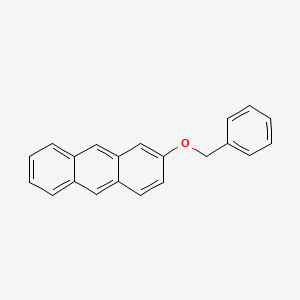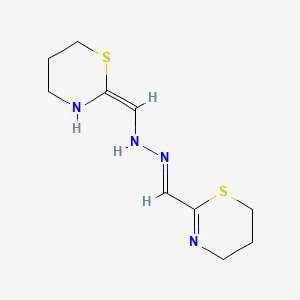
3-Iodo-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylphenol typically involves the iodination of 2,6-dimethylphenol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
化学反応の分析
Types of Reactions: 3-Iodo-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,6-dimethylbenzoquinone.
Reduction: Formation of 2,6-dimethylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
3-Iodo-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Iodo-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions, influencing various biochemical processes.
類似化合物との比較
2,6-Dimethylphenol: Lacks the iodine atom, resulting in different reactivity and applications.
3-Bromo-2,6-dimethylphenol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.
Uniqueness: 3-Iodo-2,6-dimethylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential applications compared to its analogs. The iodine atom enhances its reactivity and allows for specific interactions in chemical and biological systems.
特性
CAS番号 |
90932-63-1 |
|---|---|
分子式 |
C8H9IO |
分子量 |
248.06 g/mol |
IUPAC名 |
3-iodo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H9IO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3 |
InChIキー |
OVJOFKQZBQSPRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)I)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)

![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)



![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


